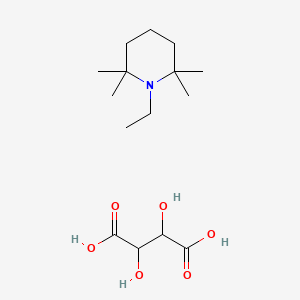
1-Ethyl-2,2,6,6-tetramethylpiperidine hydrogen tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate: is an organic compound belonging to the piperidine family. It is characterized by the presence of a piperidine ring substituted with ethyl and tetramethyl groups, and it is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate typically involves the conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . This method ensures the formation of the desired piperidine derivative with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. The use of advanced catalysts and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidants: Oxone is commonly used for oxidation reactions.
Catalysts: Various catalysts, including metal-based catalysts, are used to facilitate substitution and reduction reactions.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed:
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is used as a hindered base in organic synthesis. It is employed in the preparation of metallo-amide bases and selective generation of silylketene acetals .
Biology: In biological research, this compound is used to study the effects of hindered bases on various biochemical pathways and reactions.
Medicine: While not directly used as a therapeutic agent, its derivatives are explored for potential medicinal applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and stabilizers .
Wirkmechanismus
The mechanism of action of Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate involves its role as a hindered base. It interacts with various molecular targets, including acids and electrophiles, to facilitate chemical reactions. The steric hindrance provided by the tetramethyl groups enhances its selectivity and reactivity in specific pathways .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar structural features and chemical properties.
N,N-Diisopropylethylamine: Another hindered base used in organic synthesis.
Lithium Tetramethylpiperidide: A derivative used as a strong base in various chemical reactions.
Uniqueness: Piperidine, 1-ethyl-2,2,6,6-tetramethyl-, tartrate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Eigenschaften
CAS-Nummer |
97589-76-9 |
|---|---|
Molekularformel |
C15H29NO6 |
Molekulargewicht |
319.39 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;1-ethyl-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23N.C4H6O6/c1-6-12-10(2,3)8-7-9-11(12,4)5;5-1(3(7)8)2(6)4(9)10/h6-9H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
XLBILJOBHUTRSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(CCCC1(C)C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















